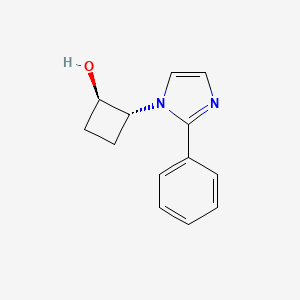

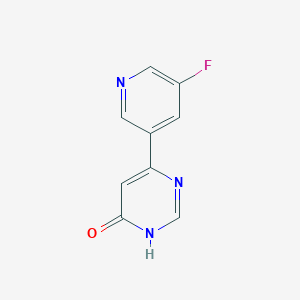

6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol

説明

“6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” is a synthetic compound that has gained interest in the field of medicinal chemistry. It is a pyridine derivative, which are in great demand as synthons for pharmaceutical products .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the introduction of a low alkyl group instead of the phenyl group at the 3-position of the morpholine moiety aiming to improve pharmacokinetic profiles resulted in potent low molecular weight GSK-3β inhibitors .

Molecular Structure Analysis

The molecular structure of “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” is complex and detailed analysis can be found in high-resolution structural studies . These studies are beginning to unravel the atomic details of allosteric transitions that govern GPCR biology .

Chemical Reactions Analysis

The chemical reactions involving “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” are complex and involve multiple steps . The reactions are typically catalyzed by enzymes or whole cells, which can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .

科学的研究の応用

Synthesis of Fluorinated Pyridines

Fluoropyridines, including “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol”, are used in the synthesis of various compounds due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Local Radiotherapy of Cancer

Methods for synthesis of F 18 substituted pyridines, which include “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol”, are used for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .

Synthesis of Anticancer Drugs

“6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” is used as a precursor for the synthesis of anticancer drugs . This highlights its importance in the field of medicinal chemistry .

Activation of Ion Channels

Compounds similar to “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” have been found to activate certain types of membrane ion channels in native cells . This could potentially lead to new therapeutic strategies for various diseases .

Fungicidal Activity

Pyrimidinamine derivatives, which could potentially include “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol”, have shown excellent fungicidal activity . This suggests potential applications in the field of agriculture .

Synthesis of Voriconazole

“6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” could potentially be used in the synthesis of voriconazole, a widely used antifungal medication .

Synthesis of Halohydroxypyridines

“6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” is used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide . These compounds have various applications in organic synthesis .

Development of Fluorinated Chemicals

The introduction of fluorine atoms into lead structures, such as “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol”, is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . This has led to the development of a large number of compounds possessing fluorine-containing substituents on aryl rings .

将来の方向性

The future directions for the research and development of “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” and similar compounds are promising. There is a large room for improving the structure and activity of these compounds . They are being explored for their potential as therapeutic agents, and some have entered clinical trials .

作用機序

Target of Action

Similar compounds have been found to interact with the human class c gpcr metabotropic glutamate receptor 5 . This receptor plays a crucial role in the central nervous system, mediating excitatory synaptic transmission.

Mode of Action

It is known that similar compounds act as negative allosteric modulators of the metabotropic glutamate receptor 5 . This means they bind to a site on the receptor different from the active site, leading to a conformational change that reduces the receptor’s activity.

Biochemical Pathways

The modulation of the metabotropic glutamate receptor 5 can impact various downstream signaling pathways, including those involved in synaptic plasticity and neuronal excitability .

Result of Action

The modulation of the metabotropic glutamate receptor 5 can lead to changes in neuronal excitability and synaptic transmission .

特性

IUPAC Name |

4-(5-fluoropyridin-3-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-7-1-6(3-11-4-7)8-2-9(14)13-5-12-8/h1-5H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTNKJFLHYBMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)

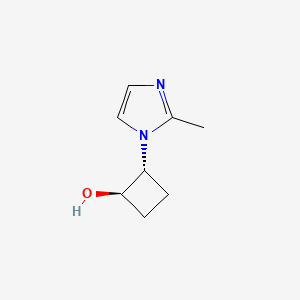

![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)

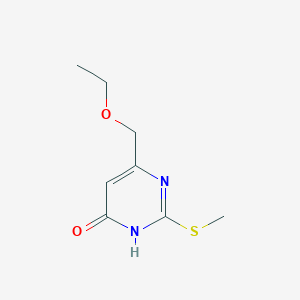

![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)

![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)

![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)

![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)

![1-({[2-(1H-pyrrol-1-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493614.png)